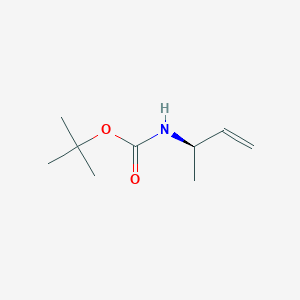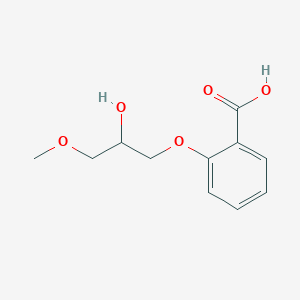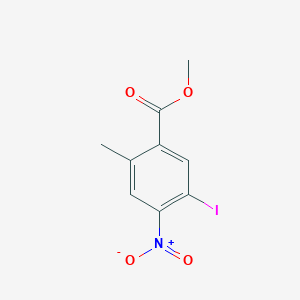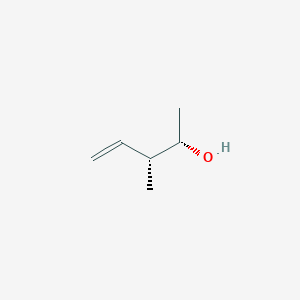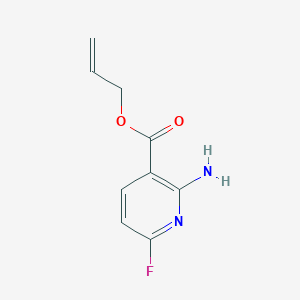
Allyl 2-amino-6-fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-amino-6-fluoronicotinate is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the carboxyl group is esterified with an allyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-amino-6-fluoronicotinate typically involves the following steps:
Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group at the 6-position is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Esterification: The carboxyl group is esterified with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is a crucial step in the synthesis of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation of the allyl group.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Epoxides: Oxidation of the allyl group can yield epoxides.
Amines: Reduction of nitro groups results in amines.
Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s fluorinated nature makes it a valuable tool in biochemical studies, including enzyme inhibition assays and receptor binding studies.
Medicine: Fluorinated compounds are often explored for their potential as therapeutic agents. Allyl 2-amino-6-fluoronicotinate may serve as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties.
Industry: In the materials science field, fluorinated compounds are used to develop materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Allyl 2-amino-6-fluoronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
2-amino-6-fluoronicotinic acid: A precursor in the synthesis of Allyl 2-amino-6-fluoronicotinate.
Allyl 2-amino-3-fluoronicotinate: A similar compound with the fluorine atom at the 3-position instead of the 6-position.
2-amino-6-chloronicotinate: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness: this compound is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the allyl group provides a site for further functionalization.
Eigenschaften
Molekularformel |
C9H9FN2O2 |
|---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
prop-2-enyl 2-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9FN2O2/c1-2-5-14-9(13)6-3-4-7(10)12-8(6)11/h2-4H,1,5H2,(H2,11,12) |
InChI-Schlüssel |
SQFCBAHXDLHHRT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=C(N=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
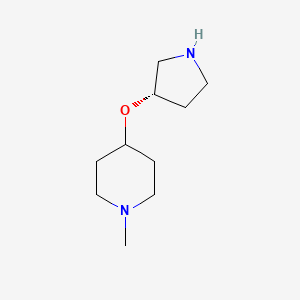
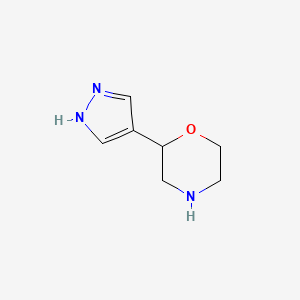
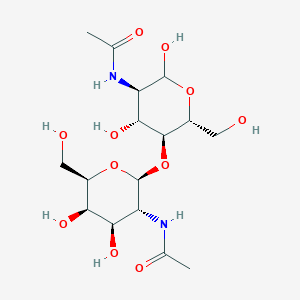
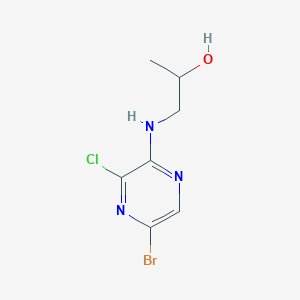
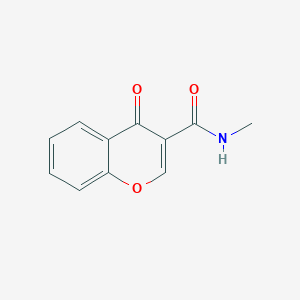

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
